5(6)-Carboxy-2',7'-dichlorofluorescein diacetate

Intracellular pH Fluorescence Quantification Oxidative Stress

Accurate ROS quantification is often compromised by pH-sensitive probes like CFDA, whose fluorescence fluctuates within the physiological pH range. CDCFDA solves this with a pKa of 4.8, delivering stable, pH-invariant signals. • Eliminates pH-dependent drift: fluorescence remains constant at pH 6.8-7.4, unlike CFDA (pKa 6.4). • Retained intracellularly for multi-hour viability tracing and MRP2 transport assays. • Routinely applied at 1-10 µM for HTS, flow cytometry, and fluorescence microscopy. Supplied as ≥85% pure solid; recommended storage at -20 °C, protected from light.

Molecular Formula C50H28Cl4O18
Molecular Weight 1058.5 g/mol
CAS No. 127770-45-0
Cat. No. B586924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Carboxy-2',7'-dichlorofluorescein diacetate
CAS127770-45-0
Synonyms3’,6’-Bis(acetyloxy)-2’,7’-dichloro-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid; 
Molecular FormulaC50H28Cl4O18
Molecular Weight1058.5 g/mol
Structural Identifiers
InChIInChI=1S/2C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-4-3-12(23(30)31)5-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19;1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h2*3-9H,1-2H3,(H,30,31)
InChIKeyLZMPJBOMBCYYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA): A Carboxyl-Modified Fluorescein Probe with Differentiated Retention and pH Sensitivity


5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA; CAS 127770-45-0), also known as carboxy-DCFDA, is a cell-permeant, oxidant-sensitive fluorescent probe . It is a derivative of fluorescein diacetate (FDA), engineered with a carboxyl group at the 5 or 6 position and chlorine atoms at the 2' and 7' positions, which collectively modify its intracellular retention and pH sensitivity relative to simpler FDA analogs . Upon passive diffusion into viable cells, its acetate groups are cleaved by intracellular esterases to yield the fluorescent, membrane-impermeant 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF), thereby trapping the signal within the cell [1]. This mechanism underpins its use as a reactive oxygen species (ROS) indicator, a viability tracer, and a substrate for multidrug resistance transporters.

Why Generic Fluorescein Diacetate Substitution Fails for CDCFDA-Dependent Assays


Substituting a generic fluorescein diacetate (FDA) or even a closely related carboxyfluorescein diacetate (CFDA) for CDCFDA introduces systematic error in quantitative assays due to fundamentally different physicochemical properties. The core differentiator is the electron-withdrawing chlorine substitution on the xanthene ring, which lowers the pKa of the hydrolyzed fluorophore from ~6.4 (for CFDA) to 4.8 . This ~1.6 unit shift in pH sensitivity is non-trivial; it means CDCFDA's fluorescence is largely invariant in the physiological pH range (6.8–7.4) where CFDA's signal fluctuates dramatically . Consequently, using CFDA in a CDCFDA-optimized protocol introduces a confounding pH artifact, compromising the accurate quantification of oxidative stress or intracellular retention. Furthermore, the carboxyl group on CDCFDA confers distinct transport properties as an MRP2 substrate, a feature absent in non-carboxylated probes, rendering them unsuitable for multidrug resistance assays [1].

Quantitative Differentiation of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) from Its Closest Analogs


CDCFDA's Fluorescence is ~1.6 pH Units Less Sensitive to Physiological pH Shifts than Carboxyfluorescein Diacetate (CFDA)

The fluorescent product of CDCFDA, carboxy-dichlorofluorescein, exhibits a pKa of 4.8, making its fluorescence relatively insensitive to pH changes in the physiological range (pH 6.8-7.4) . In contrast, the product of carboxyfluorescein diacetate (CFDA), a direct comparator lacking chlorine substitution, has a pKa of 6.4, rendering its fluorescence highly pH-sensitive within the same physiological window . This ~1.6-unit difference in pKa directly translates to reduced pH-dependent signal variation for CDCFDA .

Intracellular pH Fluorescence Quantification Oxidative Stress

CDCFDA Exhibits Superior Intracellular Retention Compared to Non-Carboxylated Fluorescein Diacetate (FDA)

CDCFDA is classified as a 'moderately well retained' probe, a significant improvement over fluorescein diacetate (FDA), which is known for poor intracellular retention due to rapid leakage . The carboxyl group on CDCFDA introduces an additional negative charge at physiological pH, impeding its passive diffusion back across the plasma membrane compared to the neutral or less polar FDA . This enhanced retention is a key design feature for maintaining consistent fluorescence signal over extended time courses [1].

Cellular Retention Viability Staining Flow Cytometry

CDCFDA Serves as an 'Ideal' Fluorescent Surrogate for the MRP2 Transporter, a Feature Absent in CFDA

CDCFDA is a validated, high-performance substrate for the multidrug resistance-associated protein 2 (MRP2/ABCC2) vesicular transport assay, a critical tool in drug discovery for assessing hepatobiliary elimination and drug-drug interactions [1]. In a 2008 characterization study, CDCF transport by MRP2 exhibited a Km of 34.6 ± 8.4 μM and a Vmax of 245 ± 22 pmol/mg protein/min, defining its optimal kinetic parameters [2]. This specific interaction is not observed with carboxyfluorescein diacetate (CFDA), which is primarily a substrate for other transporters like MRP1 and P-glycoprotein . The study authors concluded CDCF is an 'ideal substrate' for this specific application [1].

Multidrug Resistance Transporter Assays MRP2

Procurement-Validated Application Scenarios for 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA)


Quantifying Intracellular Reactive Oxygen Species (ROS) in Physiological pH Fluctuations

CDCFDA is the probe of choice for accurately measuring oxidative stress (e.g., H2O2, peroxynitrite) in experimental models where intracellular pH is not rigidly clamped, such as during metabolic shifts, ischemia-reperfusion, or apoptosis. Its low pKa (4.8) ensures that the fluorescence readout is primarily a function of ROS concentration, not pH artifacts, which can confound data from pH-sensitive probes like CFDA (pKa 6.4) . Protocols involve loading cells with 1-10 µM CDCFDA, washing, and measuring the fluorescence increase at λex/λem = 504/529 nm over time .

Long-Term Viability Tracking and Cytotoxicity Assays via Flow Cytometry

For multi-hour viability or cytotoxicity assays requiring stable cell labeling, CDCFDA offers a distinct advantage over fluorescein diacetate (FDA). Its 'moderately well retained' intracellular product resists leakage, enabling accurate discrimination of live/dead populations by flow cytometry or fluorescence microscopy over extended incubation periods . This is critical for time-course studies where cells labeled with FDA would show a rapid decline in signal, leading to false-negative viability readings . Typical working concentrations for flow cytometry range from 0.5 to 5 µM [1].

High-Throughput Screening for MRP2 Transporter Interactions

CDCFDA is an industry-standard fluorescent probe for high-throughput screening (HTS) assays designed to identify MRP2 (ABCC2) inhibitors or substrates. As a surrogate for the endogenous substrate leukotriene C4 (LTC4), CDCFDA allows for the development of robust, non-radioactive vesicular transport assays [2]. Its 'ideal' kinetic properties (Km ~35 µM) provide a wide dynamic range for detecting transporter modulation, a feature not available with CFDA or calcein AM [2]. This application is central to ADME-Tox screening in pharmaceutical development [2].

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